BenchChemオンラインストアへようこそ!

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Antitubercular Mycobacterium tuberculosis Phenoxyalkylbenzimidazole

This phenoxyalkylbenzimidazole (PAB) analog features a 2-hydroxypropyl linker and ortho-methoxyphenoxy substitution—structural motifs that critically influence antitubercular potency, QcrB target engagement, and metabolic stability. Unlike generic benzimidazole building blocks, CAS 424814-31-3 enables precise SAR exploration of linker hydrogen-bonding effects on resistance pathway selectivity (QcrB vs. Rv1339). Use this commercially available probe to map target engagement mutations and optimize pharmacokinetic profiles.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 424814-31-3
Cat. No. B2908569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
CAS424814-31-3
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O
InChIInChI=1S/C17H18N2O3/c1-21-16-8-4-5-9-17(16)22-11-13(20)10-19-12-18-14-6-2-3-7-15(14)19/h2-9,12-13,20H,10-11H2,1H3
InChIKeyAEHVIHMBTABNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (CAS 424814-31-3): Procurement-Relevant Structural and Class Overview


1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (CAS 424814-31-3), also referred to as 1-(benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol, is a synthetic small molecule belonging to the phenoxyalkylbenzimidazole (PAB) class [1]. It features a benzimidazole core N1-substituted with a 2-hydroxypropyl linker that terminates in an ortho-methoxyphenoxy moiety. This compound is available from multiple chemical suppliers in 95%+ purity . While a comprehensive biological profile specific to this exact compound is absent from publicly available primary literature, its structural features align it with a series of PABs that have demonstrated potent, sub-micromolar activity against Mycobacterium tuberculosis in both academic medicinal chemistry studies and patent applications.

Why 1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Cannot Be Generically Substituted


In-class substitution of phenoxyalkylbenzimidazoles (PABs) is not a straightforward process. Systematic structure-activity relationship (SAR) studies on this scaffold have demonstrated that antitubercular activity, target engagement (specifically with QcrB), and metabolic stability are exquisitely sensitive to variations in the N1-alkyl linker, the phenoxy substitution pattern, and the benzimidazole core [1]. A published SAR evaluation of a related PAB series revealed that potency against M. tuberculosis can shift from sub-micromolar to inactive depending solely on the nature and position of substituents on the phenoxy ring and the linker length [1]. Furthermore, target-based resistance profiling has shown that single-point mutations in QcrB confer resistance to the entire PAB class, while mutations in Rv1339 affect only a subset of analogs, confirming that small structural changes can radically alter the compound's biological target landscape [2]. Therefore, the specific arrangement of a benzimidazole core, a 2-hydroxypropyl linker, and an ortho-methoxyphenoxy group in CAS 424814-31-3 cannot be assumed to be exchangeable with other benzimidazole-based building blocks without a significant risk of losing key pharmacological or chemical biology properties.

Quantitative Differential Evidence for 1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (CAS 424814-31-3)


Antitubercular Potency: Class-Level Benchmarking Against PAB Exemplars

The specific MIC of CAS 424814-31-3 against M. tuberculosis H37Rv has not been reported in peer-reviewed literature. However, it is a structural analog of the prototypical PAB compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (compound 1 in Chandrasekera et al., 2015). In that study, the most potent PAB analog achieved a minimum inhibitory concentration (MIC) of 52 nM against replicating M. tuberculosis, with a selectivity index (SI = IC50 Vero / MIC) of 523 [1]. The ortho-methoxyphenoxy substituent in CAS 424814-31-3 is a key structural variable: in related SAR studies, ortho-substitution on the phenoxy ring has generally improved potency compared to unsubstituted or para-substituted analogs [1].

Antitubercular Mycobacterium tuberculosis Phenoxyalkylbenzimidazole MIC

Target Engagement: QcrB vs. Rv1339 Mutation-Driven Differential Response

Resistance mutant profiling of PAB compounds has identified two distinct genetic loci: qcrB (encoding a subunit of cytochrome bc1 oxidase) and rv1339 (of unknown function). Crucially, QcrB mutant strains of M. tuberculosis are resistant to all PAB compounds tested, whereas Rv1339 mutant strains are only resistant to a subset [1]. This bifurcated resistance profile indicates that subtle structural differences among PAB analogs determine whether a compound's antitubercular activity is primarily mediated through QcrB inhibition or through a secondary, Rv1339-dependent mechanism. The specific compound CAS 424814-31-3, by virtue of its unique combination of an ortho-methoxyphenoxy group and a hydroxypropyl linker, represents a probe that could exhibit a distinct resistance profile compared to closely related PABs lacking the hydroxyl group or bearing alternative substituents.

QcrB Rv1339 Mechanism of action Resistance profiling Cytochrome bc1

Physicochemical Differentiation: Linker Hydroxylation and Its Impact on Solubility and Metabolism

The majority of published PAB compounds feature simple alkyl linkers (e.g., propyl, butyl) between the benzimidazole core and the phenoxy moiety. CAS 424814-31-3 incorporates a secondary alcohol group in its linker, which is predicted to reduce logP by approximately 0.5–1.0 log units compared to the corresponding propyl-linked analog, and to introduce a hydrogen bond donor/acceptor site . In the context of antitubercular PAB research, high metabolic clearance mediated by oxidative metabolism has been identified as a key liability of the class [1]. Hydroxylation of the linker represents a potential strategy to mitigate this metabolic soft spot by pre-installing an oxidative metabolite, which can shunt metabolism away from more toxic pathways or alter clearance rates. The exact quantitative impact of the 2-hydroxypropyl linker on microsomal stability or aqueous solubility has not been reported for CAS 424814-31-3, but class-level knowledge strongly suggests a differentiated ADME profile.

Physicochemical properties Linker hydroxylation Solubility Metabolic stability LogP

High-Value Application Scenarios for 1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (CAS 424814-31-3)


Antitubercular Drug Discovery: PAB Scaffold Expansion and SAR Profiling

For academic and industrial groups pursuing novel antitubercular agents, CAS 424814-31-3 serves as a key analog for expanding the structure-activity relationship of the phenoxyalkylbenzimidazole pharmacophore. The ortho-methoxyphenoxy substitution pattern has been associated with enhanced antimycobacterial potency in related PAB series [1], and this compound enables systematic comparison against unsubstituted phenoxy and para-substituted analogs to define the optimal substitution pattern for target engagement and selectivity.

Target Deconvolution: Probing QcrB-Dependent vs. QcrB-Independent Mechanisms

As demonstrated by resistance mutant studies, PAB analogs can exhibit varying degrees of dependence on QcrB versus the Rv1339 pathway [1]. CAS 424814-31-3, with its unique 2-hydroxypropyl linker, is an ideal probe for dissecting whether linker hydrogen-bonding capacity influences target preference. Researchers can test this compound against isogenic M. tuberculosis strains with defined QcrB and Rv1339 mutations to map the molecular determinants of target engagement.

ADME Tool Compound for Linker Optimization in Benzimidazole-Based Probes

The metabolic instability of simple alkyl-linked PABs is a well-documented limitation [1]. CAS 424814-31-3 provides a commercially available, structurally defined tool to experimentally evaluate the impact of linker hydroxylation on hepatic microsomal stability, aqueous solubility, and permeability. The results can inform the design of next-generation PABs with improved pharmacokinetic profiles without the need for extensive de novo synthesis.

Quote Request

Request a Quote for 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.